1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This structure is significant due to its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique arrangement of nitrogen atoms within the ring system imparts distinct chemical properties that are valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with pyridine carboxaldehydes in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the pyrazolo[1,5-a]pyridine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer properties due to its ability to interfere with cell signaling pathways.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation, making it a candidate for anticancer therapies.
Comparison with Similar Compounds
- 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethan-1-one
- 1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
Uniqueness: 1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyridine ring. This arrangement can influence its binding affinity and specificity towards biological targets, distinguishing it from other similar compounds. Its unique electronic properties also make it valuable for material science applications.
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-6-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-2-3-9-4-5-10-11(9)6-8/h2-6H,1H3 |
InChI Key |
JDOXTNDVDSCXAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C(=CC=N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.